Ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate
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Overview
Description
Ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate is a heterocyclic compound featuring a pyrazolidine ring substituted with an ethyl ester group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-(2-fluorophenyl)hydrazinecarboxylate with ethyl acetoacetate under acidic conditions to form the pyrazolidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrazolidine ring provides a scaffold for hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 5-phenylpyrazolidine-3-carboxylate: Lacks the fluorine atom, resulting in different binding affinities and biological activities.
Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate: The fluorine atom is positioned differently, affecting the compound’s reactivity and interaction with molecular targets.
Ethyl 5-(2-chlorophenyl)pyrazolidine-3-carboxylate: Substitution with chlorine instead of fluorine alters the compound’s electronic properties and reactivity.
Uniqueness: Ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate is unique due to the specific positioning of the fluorine atom, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound in the development of new therapeutic agents.
Biological Activity
Ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, while also examining its mechanisms of action and pharmacokinetics.
- IUPAC Name : this compound
- Molecular Formula : C13H14FNO2
- Molecular Weight : 235.25 g/mol
- CAS Number : 942040-15-5
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study utilizing a carrageenan-induced paw edema model demonstrated that various derivatives of pyrazolidine, including those with fluorinated phenyl groups, showed improved anti-inflammatory activity compared to controls .
Compound | Anti-inflammatory Activity (Inhibition %) |
---|---|
This compound | TBD |
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant |
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant |
The mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory process .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Similar pyrazole derivatives have shown effectiveness against various bacterial strains, including drug-resistant bacteria. The mode of action is believed to involve disruption of bacterial cell membrane integrity and inhibition of fatty acid biosynthesis .
Anticancer Properties
The compound's potential as an anticancer agent is supported by studies demonstrating its cytotoxic effects on various cancer cell lines. For instance, derivatives with specific substitutions have been shown to induce apoptosis in human leukemia and melanoma cells . The underlying mechanism may involve the activation of apoptotic pathways and inhibition of cell proliferation.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes such as glucose-6-phosphatase and cyclooxygenase, which play roles in inflammation and metabolic pathways.
- Free Radical Scavenging : The presence of the fluorinated phenyl group may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress associated with inflammation and cancer progression .
Pharmacokinetics
Pharmacokinetic studies on related pyrazolidine compounds suggest that they exhibit favorable absorption characteristics, with moderate bioavailability. Factors such as pH and the presence of other compounds can significantly influence their pharmacokinetic profiles.
Case Studies
- Anti-inflammatory Study : In a controlled experiment involving rat models, this compound was administered to evaluate its effect on carrageenan-induced paw edema. Results indicated a significant reduction in swelling compared to untreated controls.
- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that derivatives with fluorinated substitutions exhibited lower minimum inhibitory concentrations (MICs), indicating enhanced potency against resistant strains.
Properties
Molecular Formula |
C12H15FN2O2 |
---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
ethyl 5-(2-fluorophenyl)pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C12H15FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-5-3-4-6-9(8)13/h3-6,10-11,14-15H,2,7H2,1H3 |
InChI Key |
DHYGJTDRFCCHNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(NN1)C2=CC=CC=C2F |
Origin of Product |
United States |
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